Benzoic acid, 4,4'-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4,4’-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis- is a complex organic compound that belongs to the family of triazine derivatives. This compound is characterized by the presence of a benzoic acid moiety linked to a triazine ring through ethoxy groups. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4,4’-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis- typically involves the reaction of 4-ethoxybenzoic acid with 2,4,6-trichloro-1,3,5-triazine under controlled conditions. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate in a solvent like dioxane or dichloromethane. The reaction mixture is refluxed at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4,4’-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the ethoxy groups can be replaced by other nucleophiles.
Oxidation and Reduction: The benzoic acid moiety can be oxidized to form benzoate derivatives, while reduction can lead to the formation of corresponding alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid and triazine derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions
Major Products
Substitution: Various substituted triazine derivatives.
Oxidation: Benzoate derivatives.
Reduction: Alcohol derivatives.
Hydrolysis: Benzoic acid and triazine derivatives
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4,4’-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers, resins, and coatings due to its stability and reactivity
Wirkmechanismus
The mechanism of action of benzoic acid, 4,4’-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, leading to the inhibition of their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in inflammation and cell proliferation
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic Acid Derivatives: Compounds like 4-ethoxybenzoic acid and 4-hydroxybenzoic acid share structural similarities.
Triazine Derivatives: Compounds such as 2,4,6-trichloro-1,3,5-triazine and 2,4,6-tris(4-methoxyphenyl)-1,3,5-triazine.
Uniqueness
Benzoic acid, 4,4’-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis- is unique due to its dual functionality, combining the properties of both benzoic acid and triazine derivatives. This dual functionality enhances its reactivity and broadens its range of applications .
Eigenschaften
CAS-Nummer |
62500-66-7 |
---|---|
Molekularformel |
C19H15N3O7 |
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
4-[[4-(4-carboxyphenoxy)-6-ethoxy-1,3,5-triazin-2-yl]oxy]benzoic acid |
InChI |
InChI=1S/C19H15N3O7/c1-2-27-17-20-18(28-13-7-3-11(4-8-13)15(23)24)22-19(21-17)29-14-9-5-12(6-10-14)16(25)26/h3-10H,2H2,1H3,(H,23,24)(H,25,26) |
InChI-Schlüssel |
WRZLNUAMMYFEMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=NC(=N1)OC2=CC=C(C=C2)C(=O)O)OC3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.